Injectafer

Descripción general

Descripción

Injectafer is an iron replacement product used for the treatment of iron deficiency anemia (IDA) in adults and children 1 year of age and older who have either intolerance or an unsatisfactory response to oral iron . It is also used for IDA in adults with non-dialysis dependent chronic kidney disease . Injectafer is administered intravenously .

Synthesis Analysis

Injectafer, also known as ferric carboxymaltose, is an intravenous iron preparation. It is a colloidal solution of nanoparticles which consist of a polynuclear iron (III)- (oxyhydr)oxide core stabilized by carboxymaltose . A single high dose of ferric carboxymaltose can be infused in a short time frame .

Molecular Structure Analysis

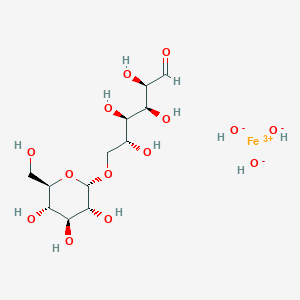

The molecular formula of Injectafer is C24H44FeO25 . It is a complex of iron hydroxide with carboxymaltose, a carbohydrate polymer that releases iron . Both XRD analysis and TEM electron diffraction analysis revealed that Injectafer has a β-FeOOH akaganéite structure .

Chemical Reactions Analysis

After intravenous administration, iron colloids enter the bloodstream and are processed by the mononuclear phagocyte system (MPS). Once internalized by macrophages in the liver, spleen, and bone marrow, iron colloids are delivered to lysosomes and iron ions are released from the colloids and become part of the intracellular iron pool .

Physical And Chemical Properties Analysis

Injectafer is a colloidal iron (III) hydroxide in complex with carboxymaltose . The surface charge of particle-based injectable products like Injectafer helps in maintaining the physical stability and interaction with the biological membranes .

Aplicaciones Científicas De Investigación

Ferrummate

Ferrummate, also known as ferrate (VI), is widely used in water treatment . It’s a powerful oxidizing agent that can remove a variety of contaminants from water, making it an effective solution for improving water quality .

Ferripel 3

Ferripel 3 is a brand name for a formulation containing essential Iron polymaltose . It works by providing extra iron to the body, which helps to increase the hemoglobin level. The polysaccharide component binds to the iron to form chelates, which helps to protect the iron from complexing with dietary or intestinal components, thus enhancing iron absorption .

Amylofer

Amylofer, also known as amylose, is a well-known polysaccharide that forms inclusion complexes with various hydrophobic small molecules . Pure amylose is produced by enzymatic polymerization by using α-D-glucose 1-phosphate as a monomer and maltooligosaccharide as a primer catalyzed by phosphorylase . Amylose has been used in engineering applications for different purposes in the last few decades, increasing their relevance recently on biomedical studies, with alternative treatments to most complex diseases, and microelectronic fields .

Injectafer

Injectafer (ferric carboxymaltose injection) is an iron replacement product . It was first approved by the FDA in 2013 for adults as a 1500 mg course of treatment, administered as two doses of 750 mg each separated by at least seven days . Injectafer has been studied in more than 40 clinical trials that included over 8,800 patients worldwide . It has been approved in 83 countries since initial European Union approval .

Mecanismo De Acción

Target of Action

Ferrummate, also known as Injectafer, Ferripel 3, or Amylofer, primarily targets the body’s iron metabolism. It is used to treat iron-deficiency anemia, a condition where the body lacks enough iron to produce hemoglobin . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body .

Mode of Action

Ferrummate works by replacing iron found in hemoglobin, myoglobin, and enzymes, allowing the transportation of oxygen via hemoglobin . Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia . By supplementing iron, Ferrummate helps to increase the production of hemoglobin and red blood cells, thereby improving the oxygen-carrying capacity of the blood .

Biochemical Pathways

Ferrummate affects the iron metabolism pathway in the body. Iron is a central component in many metabolic pathways, such as oxygen transport, energy production, and erythropoiesis . Ferrummate supplementation helps to restore the balance of iron in the body, ensuring these pathways function optimally .

Pharmacokinetics

The pharmacokinetics of Ferrummate involves its absorption, distribution, metabolism, and excretion (ADME). Iron from Ferrummate is absorbed in the duodenum and upper jejunum . In persons with normal serum iron stores, about 10% of an oral dose is absorbed, which increases to 20% to 30% in persons with inadequate iron stores . The absorbed iron is then distributed throughout the body, where it is used in the production of hemoglobin and stored in the liver .

Result of Action

The primary result of Ferrummate’s action is the correction of iron-deficiency anemia. By increasing the body’s iron levels, Ferrummate helps to increase the production of hemoglobin and red blood cells . This leads to improved oxygen-carrying capacity of the blood, alleviating the symptoms of anemia such as fatigue and weakness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ferrummate. For instance, the absorption of iron from Ferrummate can be affected by dietary factors . Certain foods and drinks, such as tea and coffee, can inhibit iron absorption, while others, such as meat and vitamin C-rich foods, can enhance iron absorption . Therefore, the dietary habits of the individual can influence the effectiveness of Ferrummate in treating iron-deficiency anemia .

Direcciones Futuras

The use of Injectafer in the treatment of iron deficiency in various patient populations, including those with chronic heart failure, is being explored . Further studies are needed to evaluate the safety and efficacy of Injectafer in different patient populations and to compare it with other intravenous iron products .

Propiedades

IUPAC Name |

iron(3+);(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.Fe.3H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;;;;/h1,4-12,14-21H,2-3H2;;3*1H2/q;+3;;;/p-3/t4-,5+,6+,7+,8+,9+,10-,11+,12-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMVWNYIYVZXIQ-MPAYLTKRSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25FeO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53858-86-9 | |

| Record name | Iron polymaltose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053858869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron polymaltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IRON POLYMALTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM5219H89V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(Difluoromethoxy)pyridin-2-yl]methanamine](/img/structure/B1449057.png)

![2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B1449063.png)

![5-Bromo-3-iodo-imidazo[1,2-a]pyridine](/img/structure/B1449065.png)

![1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride](/img/structure/B1449068.png)

![2-Pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1449070.png)

![Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride](/img/structure/B1449074.png)

![(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1449075.png)